molecular formula C17H14N2O5 B2820246 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1208629-43-9

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2820246
CAS No.: 1208629-43-9
M. Wt: 326.308
InChI Key: FAGHAWFZTVKCLP-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Design and Biological Activity

    A study reported the synthesis and characterization of new nitroaromatic compounds with potential anti-leishmanial activity. This research underscores the significance of electroactive groups (like nitro groups) for biological activity, which may be relevant to the activity of structurally related compounds (Dias et al., 2015).

  • Novel Benzodifuranyl Derivatives

    Research on the synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents highlights the therapeutic potential of compounds with complex furan-based structures (Abu‐Hashem et al., 2020).

  • Polyfunctionalized Benzofurans

    A study on the efficient synthesis of polyfunctionalized benzofurans underlines the versatility of furan derivatives in chemical synthesis, which may relate to the synthetic accessibility of the compound (Ma et al., 2014).

  • Bio-based Polymer Research

    Investigations into fully bio-based benzoxazines from guaiacol and furfurylamine suggest the potential of furan derivatives in creating materials with enhanced thermal properties, which could inform the material science applications of similar compounds (Wang et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to certain sulfonamides , which are known to have a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .

Mode of Action

Given its structural similarity to sulfonamides , it may act by inhibiting certain enzymes, potentially those involved in bacterial synthesis of folic acid, which is a common mode of action for sulfonamides.

Biochemical Pathways

The compound may affect the biochemical pathways related to the synthesis of folic acid, given its potential similarity to sulfonamides . Inhibition of these pathways can lead to a decrease in bacterial growth, as folic acid is essential for their survival.

Result of Action

Some structurally similar compounds have been shown to inhibit bacterial growth

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(14-2-1-5-21-14)18-10-12-9-15(24-19-12)11-3-4-13-16(8-11)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGHAWFZTVKCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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